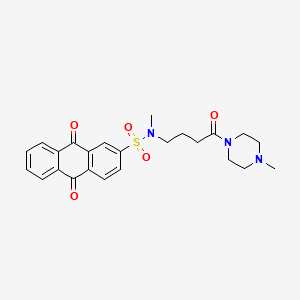

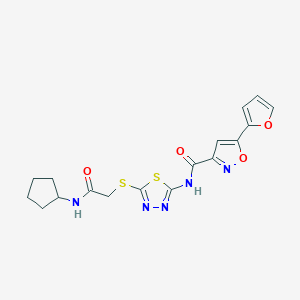

N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine itself is a heterocyclic organic compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, N-Methylpiperazine has a melting point of -6 °C and a boiling point of 138 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

New carboxamides and sulfonamides containing alkyl and heterocyclic fragments were synthesized, demonstrating the reactivity and potential for diverse applications in chemical synthesis. For example, the synthesis of 10,10-Dioxo-10H-10λ6-phenoxathiine-2,8-dicarboxamides involves creating compounds with complex structures that could be relevant to understanding the chemical behavior of similar sulfonamides (Ignatovich et al., 2019).

Mechanism of Action in Chemical Reactions

The study of sulfonation of anthracenes, including 9-alkylanthracenes, provides insight into the reactivity and mechanisms of sulfonamide compounds in chemical reactions, offering a foundation for exploring the reactivity of similar sulfonamide-based chemicals (Griendt & Cerfontain, 1979).

Potential Therapeutic Applications

Research on sulfonamides has also explored their potential therapeutic applications. For instance, N-arylsulfonyl-α-amino carboxamides were investigated for their efficacy in murine models of contact hypersensitivity, highlighting the therapeutic potential of sulfonamide derivatives in treating dermatological inflammatory conditions (Abeywardane et al., 2016).

Antioxidant Activity

A new class of sulfone/sulfonamide-linked compounds demonstrated antioxidant activity, suggesting that such structures could be useful in the development of antioxidants. This indicates the broad utility of sulfonamide derivatives beyond their conventional applications (Padmaja et al., 2014).

Photodimerization Studies

The photochemical dimerization of certain sulfonamide derivatives underlines the unique reactivity of these compounds under light exposure, offering pathways to novel materials and insights into photoreactivity (Becker et al., 1988).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-25-12-14-27(15-13-25)22(28)8-5-11-26(2)33(31,32)17-9-10-20-21(16-17)24(30)19-7-4-3-6-18(19)23(20)29/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPRDNHEWSPCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)

![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)

![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2697514.png)

![3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2697517.png)

![3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2697518.png)

![N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2697520.png)

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2697527.png)